molecular formula C8H5BrF2N2 B6192056 6-bromo-2-(difluoromethyl)-2H-indazole CAS No. 1629596-72-0

6-bromo-2-(difluoromethyl)-2H-indazole

Cat. No.: B6192056
CAS No.: 1629596-72-0
M. Wt: 247
InChI Key:
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Description

6-Bromo-2-(difluoromethyl)-2H-indazole is an organic compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring. The presence of bromine and difluoromethyl groups in the indazole structure can significantly influence its chemical properties and reactivity, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(difluoromethyl)-2H-indazole typically involves the introduction of bromine and difluoromethyl groups into the indazole ring. One common method is the bromination of 2-(difluoromethyl)-2H-indazole using bromine or a brominating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(difluoromethyl)-2H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reaction conditions may involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-2-(difluoromethyl)-2H-indazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: Research into the potential therapeutic applications of the compound, such as its use in drug development for treating various diseases, is ongoing.

    Industry: The compound can be used in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-2-(difluoromethyl)-2H-indazole involves its interaction with molecular targets and pathways within biological systems. The presence of bromine and difluoromethyl groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The exact molecular targets and pathways involved may vary depending on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(difluoromethyl)pyridine
  • 3-Bromo-2-(difluoromethyl)pyridine
  • 5-Bromo-2-(difluoromethyl)pyridine

Uniqueness

6-Bromo-2-(difluoromethyl)-2H-indazole is unique due to its indazole ring structure, which distinguishes it from other brominated and fluorinated pyridines. The indazole ring provides a different electronic environment and reactivity profile, making it a valuable compound for exploring new chemical and biological applications.

Properties

CAS No.

1629596-72-0

Molecular Formula

C8H5BrF2N2

Molecular Weight

247

Purity

95

Origin of Product

United States

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